5-pentyl-2H-tetrazole
Description
5-Pentyl-2H-tetrazole is a nitrogen-containing heterocyclic compound characterized by a tetrazole ring substituted with a pentyl group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Evidence from patent and literature databases highlights its prominence, with 749 patents and 27 literature entries documenting its synthesis, applications, and modifications . Its molecular formula is C₆H₁₂N₄, with a monoisotopic mass of 140.1062 Da, suggesting a compact yet highly functionalized structure suitable for diverse chemical modifications .
Properties
CAS No. |
25717-82-2 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-pentyl-2H-tetrazole |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-5-6-7-9-10-8-6/h2-5H2,1H3,(H,7,8,9,10) |
InChI Key |
OKIYPFZZDQLNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NNN=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Tetrazole derivatives are classified based on substituent type (alkyl, aryl, or heteroaryl) and substitution pattern. Below is a comparative analysis of 5-pentyl-2H-tetrazole with structurally related compounds:
Key Comparative Insights
Substituent Effects on Physicochemical Properties :
- Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., pentyl) enhance hydrophobicity and metabolic stability compared to aryl groups, which introduce π-π stacking interactions and electronic effects. For instance, 5-pentyl-2H-tetrazole’s linear chain may improve membrane permeability in drug candidates, whereas aryl-substituted analogues (e.g., 5-(4-methoxyphenyl)-2H-tetrazole) exhibit stronger intermolecular interactions, reflected in higher melting points .
- Branched vs. Linear Alkyl Groups : Branched derivatives like 5-(3-methylheptan-3-yl)-2H-tetrazole show distinct collision cross-sections (CCS = 143.6 Ų for [M+H]⁺), suggesting conformational differences impacting analytical detection .
Synthetic Accessibility :
- Biological Activity: Aryl-nitroisoxazole hybrids (e.g., compounds from ) demonstrate targeted antiviral applications, whereas alkyl-substituted tetrazoles like 5-pentyl-2H-tetrazole may serve as non-specific intermediates due to their structural simplicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
